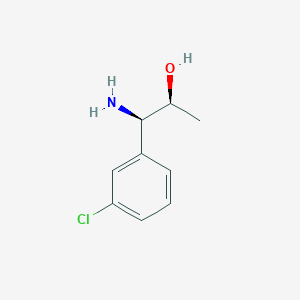

(1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol

Description

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1 |

InChI Key |

MZZURCGUMUSESO-RCOVLWMOSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC=C1)Cl)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and nitroethane.

Formation of Nitro Alcohol: The first step involves the Henry reaction between 3-chlorobenzaldehyde and nitroethane to form a nitro alcohol intermediate.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the desired (1R,2S) enantiomer.

Industrial Production Methods

Industrial production of (1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various substituents on the chlorophenyl ring.

Scientific Research Applications

(1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol Hydrochloride

- Structural Difference : Methoxy group (-OCH₃) at the 3-position instead of chlorine.

- This analog was synthesized via a one-step, three-component coupling method, offering higher efficiency compared to traditional routes .

- Biological Relevance : Demonstrated efficacy as a TNF-α inhibitor, though with differing potency due to electronic effects .

(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-ol

- Structural Difference : Trifluoromethylthio (-SCF₃) group at the 4-position.

- Impact: The bulky, electron-withdrawing -SCF₃ group increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration. Molecular weight: 253.65 g/mol (C₁₀H₁₁ClF₃NO) .

Stereochemical and Functional Group Modifications

(2S)-N,N-Dimethyl-2-amino-3-phenylpropan-1-ol

- Structural Difference : Phenyl group at the 3-position; stereochemistry at C2 is S-configuration.

- Impact : N,N-Dimethylation increases hydrophobicity and alters pharmacokinetics. This analog was synthesized via reductive amination, contrasting with the asymmetric catalysis used for the target compound .

(1R,2S)-trans-2-(3-Chlorophenyl)-cyclopent-3-enol

Pharmaceutical Salts and Derivatives

The target compound’s hydrochloride salt is a common pharmaceutically acceptable form, improving solubility. Similarly, analogs like 4-[5-[(1R)-1-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride leverage salt formation for enhanced bioavailability .

Biological Activity

(1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol is a chiral compound notable for its potential biological activity and applications in medicinal chemistry. This article explores its biological interactions, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C9H12ClN

- Molecular Weight : Approximately 185.65 g/mol

- Chirality : Exhibits stereoisomerism, influencing its biological activity.

The structure features an amino group, a hydroxyl group, and a chlorophenyl moiety, which are critical for its interactions with biological targets. The amino and hydroxyl groups facilitate hydrogen bonding, while the chlorophenyl group enhances hydrophobic interactions with enzymes and receptors.

(1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol has been studied for its ability to modulate neurotransmitter systems, potentially offering therapeutic effects for neurological disorders. Its interactions include:

- Enzyme Modulation : The compound can influence enzyme activities through binding at active sites.

- Receptor Interactions : It may act as a ligand for various receptors due to its functional groups.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activity:

- Neuropharmacological Studies : Research indicates that (1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol may exhibit antidepressant-like effects in animal models. The mechanism is believed to involve serotonin receptor modulation.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. In vitro assays have demonstrated effectiveness against certain strains of bacteria and fungi, although further studies are needed to establish clinical relevance.

- Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in the chlorophenyl substitution can lead to significant differences in biological activity. For instance, enantiomers of this compound exhibit distinct pharmacological profiles.

Comparative Biological Activity of Related Compounds

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| (1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol | C9H12ClN | Neuropharmacological effects; potential antimicrobial |

| (1R,2R)-1-amino-1-(3-chlorophenyl)propan-2-ol | C9H12ClN | Different receptor interactions; varied efficacy |

| (1S,2R)-1-amino-1-(3-chlorophenyl)propan-2-ol | C9H12ClN | Distinct pharmacodynamics; potential therapeutic uses |

Synthesis and Applications

The synthesis of (1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol typically involves multi-step organic reactions that may include:

- Chiral Catalysis : Utilization of chiral catalysts to enhance enantiomeric purity.

- Continuous Flow Techniques : Employed in industrial settings to improve yield and efficiency.

This compound serves as a versatile building block in organic synthesis and has potential applications in drug development due to its unique biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.